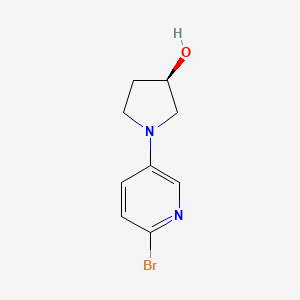
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a bromopyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Bromination of Pyridine: The bromopyridine moiety can be introduced by brominating a pyridine derivative using bromine or a brominating agent such as N-bromosuccinimide.
Coupling Reaction: The final step involves coupling the bromopyridine with the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction, where the bromine atom is replaced by the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring to yield dihydropyridine derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride, potassium tert-butoxide, or organometallic reagents under anhydrous conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
(3R)-1-(6-chloropyridin-3-yl)pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of bromine.
(3R)-1-(6-fluoropyridin-3-yl)pyrrolidin-3-ol: Similar structure but with a fluorine atom instead of bromine.
(3R)-1-(6-iodopyridin-3-yl)pyrrolidin-3-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol imparts unique reactivity and properties compared to its halogenated analogs
Properties
CAS No. |
921592-96-3 |
|---|---|
Molecular Formula |
C9H11BrN2O |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H11BrN2O/c10-9-2-1-7(5-11-9)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1 |
InChI Key |
BMJSKZRPPSCOHK-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CN=C(C=C2)Br |
Canonical SMILES |
C1CN(CC1O)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















